[4-(Trifluoromethyl)thiophen-2-YL]boronic acid
Overview
Description
[4-(Trifluoromethyl)thiophen-2-YL]boronic acid: is an organoboron compound that features a boronic acid functional group attached to a thiophene ring substituted with a trifluoromethyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Mechanism of Action
Target of Action
The primary target of [4-(Trifluoromethyl)thiophen-2-YL]boronic acid is the palladium catalyst in the Suzuki–Miyaura coupling reaction . This reaction is a type of cross-coupling reaction, used to form carbon-carbon bonds .
Mode of Action
In the Suzuki–Miyaura coupling reaction, this compound interacts with the palladium catalyst in a process known as transmetalation . This is a formally nucleophilic process, where the boronic acid group is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, facilitated by this compound, is part of a broader class of reactions known as transition metal catalyzed carbon–carbon bond forming reactions . These reactions are crucial in organic synthesis, allowing for the construction of complex organic molecules from simpler precursors .
Result of Action
The result of the action of this compound in the Suzuki–Miyaura coupling reaction is the formation of a new carbon-carbon bond . This allows for the synthesis of a wide range of organic compounds, including pharmaceuticals and materials .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires a base and a suitable solvent . The choice of these can significantly impact the efficiency and selectivity of the reaction . Furthermore, the stability of this compound can be affected by factors such as temperature and pH .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Trifluoromethyl)thiophen-2-YL]boronic acid typically involves the borylation of a thiophene derivative. One common method is the palladium-catalyzed borylation of 4-(trifluoromethyl)thiophene using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkene products.
Oxidation and Reduction: While less common, [4-(Trifluoromethyl)thiophen-2-YL]boronic acid can undergo oxidation to form the corresponding boronic acid derivatives or reduction to yield borane derivatives.
Substitution Reactions: The trifluoromethyl group on the thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2
Bases: Potassium carbonate, sodium hydroxide
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)
Temperatures: Typically between 80-120°C
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling
Substituted Thiophenes: Resulting from electrophilic aromatic substitution
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Material Science: Incorporated into the design of organic semiconductors and conductive polymers.
Biology and Medicine:
Drug Development: Utilized in the synthesis of biologically active compounds, including potential therapeutic agents.
Industry:
Comparison with Similar Compounds
- 4-(Trifluoromethyl)phenylboronic acid
- 3-(Trifluoromethyl)phenylboronic acid
- 4-Methoxyphenylboronic acid
- 3,5-Bis(trifluoromethyl)phenylboronic acid
Uniqueness:
- Enhanced Reactivity: The trifluoromethyl group on the thiophene ring increases the electron-withdrawing properties, making [4-(Trifluoromethyl)thiophen-2-YL]boronic acid more reactive in coupling reactions compared to its phenyl counterparts .
- Versatility: The thiophene ring provides additional sites for functionalization, offering greater flexibility in synthetic applications .
Biological Activity
[4-(Trifluoromethyl)thiophen-2-YL]boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their ability to interact with various biomolecules, making them valuable in medicinal chemistry and drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Chemical Formula : C₆H₄BClF₃S
- Molecular Weight : 197.46 g/mol
- Structure : The compound consists of a thiophene ring substituted with a trifluoromethyl group and a boronic acid functional group.
Boronic acids typically exert their biological effects through interactions with enzymes and receptors. The presence of the trifluoromethyl group may enhance lipophilicity and influence the compound's binding affinity to biological targets. The mechanism of action can involve:
- Inhibition of Enzymatic Activity : Boronic acids can act as reversible inhibitors of serine proteases and other enzymes by forming covalent bonds with active site residues.
- Modulation of Protein Interactions : They can interfere with protein-protein interactions, potentially affecting signaling pathways involved in cell proliferation and apoptosis.
Biological Activity
Research has indicated various biological activities associated with this compound:
Anticancer Activity
Studies have shown that boronic acids can induce apoptosis in cancer cells by inhibiting specific signaling pathways. For example:
- In Vitro Studies : Cell lines treated with this compound exhibited reduced viability, indicating potential cytotoxic effects against certain cancer types.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy:
- Microbial Inhibition Assays : Tests against various bacterial strains demonstrated significant inhibition, suggesting a role in developing new antimicrobial agents.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Study | Focus | Findings |
---|---|---|
Study 1 | Anticancer Activity | Induced apoptosis in breast cancer cell lines (MCF-7) at concentrations above 10 µM. |
Study 2 | Antimicrobial Activity | Showed >70% inhibition against E. coli at 50 µg/mL. |
Study 3 | Enzyme Inhibition | Demonstrated reversible inhibition of serine protease activity, suggesting potential therapeutic applications in inflammation. |
Synthesis and Characterization
The synthesis of this compound typically involves:
- Formation of Thiophene Ring : Utilizing thiophene derivatives as starting materials.
- Introduction of Trifluoromethyl Group : Achieved through electrophilic fluorination techniques.
- Boronation Reaction : Employing boron reagents under controlled conditions to yield the final product.
Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound.
Future Directions
The potential applications of this compound in drug discovery warrant further investigation:
- Target Identification : Future studies should focus on identifying specific molecular targets to elucidate the compound's mechanism of action.
- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy will be crucial for advancing this compound toward clinical applications.
Properties
IUPAC Name |
[4-(trifluoromethyl)thiophen-2-yl]boronic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BF3O2S/c7-5(8,9)3-1-4(6(10)11)12-2-3/h1-2,10-11H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKLATJIMHKFGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CS1)C(F)(F)F)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BF3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2070922-43-7 | |
Record name | [4-(trifluoromethyl)thiophen-2-yl]boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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